molecular formula C20H21IN2 B14446356 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide CAS No. 76529-17-4

1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide

Cat. No.: B14446356
CAS No.: 76529-17-4
M. Wt: 416.3 g/mol
InChI Key: GDAILARSSUTRBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide is a complex organic compound that belongs to the class of quinolinium salts. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group and a vinyl group linked to a methyl(phenyl)amino moiety. The iodide ion serves as the counterion, balancing the positive charge on the quinolinium nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Ethylation: The quinoline core is then ethylated using ethyl iodide in the presence of a strong base such as sodium hydride.

    Vinylation: The ethylated quinoline undergoes a vinylation reaction with a suitable vinyl halide.

    Amination: The vinylated product is then reacted with methyl(phenyl)amine to introduce the amino group.

    Quaternization: Finally, the compound is quaternized with methyl iodide to form the quinolinium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the vinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to changes in their structure and function.

    Pathways Involved: It may induce apoptosis in cancer cells by activating caspase pathways or inhibit microbial growth by disrupting cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinoline
  • 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium chloride
  • 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium bromide

Uniqueness

1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride and bromide counterparts.

Properties

CAS No.

76529-17-4

Molecular Formula

C20H21IN2

Molecular Weight

416.3 g/mol

IUPAC Name

N-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N-methylaniline;iodide

InChI

InChI=1S/C20H21N2.HI/c1-3-22-19(14-13-17-9-7-8-12-20(17)22)15-16-21(2)18-10-5-4-6-11-18;/h4-16H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

GDAILARSSUTRBW-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CN(C)C3=CC=CC=C3.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.